1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone
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Overview
Description
1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone is an organic compound that features a biphenyl group and a dimethoxyaniline moiety connected by a propanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the nucleophilic substitution of haloalkanes with amines, which can be used to introduce the dimethoxyaniline moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The choice of reagents and reaction conditions can be tailored to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the biphenyl or aniline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be employed in studies of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone involves its interaction with molecular targets such as enzymes and receptors. The biphenyl and dimethoxyaniline groups can engage in various binding interactions, influencing the activity of target proteins and pathways . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound shares structural similarities with 1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone but differs in its functional groups and reactivity.
Ethanedione, 1,1’-[1,1’-biphenyl]-4,4’-diylbis[2-phenyl-]: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
1-[1,1’-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone is unique due to its specific combination of biphenyl and dimethoxyaniline groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-(2,4-dimethoxyanilino)-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-26-20-12-13-21(23(16-20)27-2)24-15-14-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16,24H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUYVKLQECQTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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